Indoine blue

描述

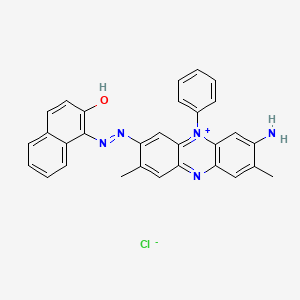

Structure

3D Structure of Parent

属性

IUPAC Name |

1-[(8-amino-3,7-dimethyl-10-phenylphenazin-10-ium-2-yl)diazenyl]naphthalen-2-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N5O.ClH/c1-18-14-25-27(16-23(18)31)35(21-9-4-3-5-10-21)28-17-24(19(2)15-26(28)32-25)33-34-30-22-11-7-6-8-20(22)12-13-29(30)36;/h3-17H,1-2H3,(H2,31,33,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMDRBZEIUMBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N=NC4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-88-4 | |

| Record name | Basic Blue 16 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Janus blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-amino-7-[(2-hydroxy-1-naphthyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Indoine Blue (CAS 4569-88-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indoine Blue, a synthetic dye with significant applications in biological research and histology. This document consolidates critical data, experimental methodologies, and safety information to support its use in a laboratory setting.

Core Compound Details

This compound, identified by the CAS number 4569-88-4, is a synthetic dye also known by its synonyms Janus Blue and Basic Blue 16.[1] It is recognized for its utility as a supravital stain, particularly for the visualization of mitochondria in living cells, and as a counterstain in various histological preparations.[2]

Physical and Chemical Properties

This compound is a brown to black crystalline powder.[1] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 4569-88-4 | [1][3] |

| Molecular Formula | C₃₀H₂₄ClN₅O | [1][3] |

| Molecular Weight | 506.01 g/mol | [1] |

| Appearance | Brown to black crystalline powder | [1] |

| Solubility | Soluble in water and ethanol | [4] |

| Absorption Maximum (λmax) | 595 - 601 nm (in methanol) | |

| Color Index | 12210 |

Synthesis

Mechanism of Action: Mitochondrial Staining

The primary application of this compound (as Janus Blue B) in biological research is the supravital staining of mitochondria. This selective staining is dependent on the metabolic activity of the mitochondria, specifically the electron transport chain.

Within the mitochondria, the enzyme cytochrome c oxidase maintains this compound in its oxidized, blue-green state. In the cytoplasm, the dye is reduced to a colorless or pink leuco form. This differential staining allows for the clear visualization of metabolically active mitochondria.[4] The staining reaction is oxygen-dependent and can be inhibited by substances that interfere with the electron transport chain, such as cyanide.[6]

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Supravital Staining of Mitochondria in Adherent Cells

This protocol is adapted for the visualization of mitochondria in cultured adherent cells.

Materials:

-

This compound (Janus Blue B) powder

-

Distilled water or ethanol

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Cell culture medium

-

Sterile glass coverslips or glass-bottom dishes

-

Microscope

Procedure:

-

Preparation of Stock Solution (1% w/v): Dissolve 10 mg of this compound powder in 1 mL of distilled water or ethanol. Store this stock solution in a dark container at 4°C.

-

Preparation of Working Solution (0.01% w/v): Immediately before use, dilute the stock solution 1:100 in pre-warmed PBS or serum-free cell culture medium. For example, add 10 µL of the 1% stock solution to 990 µL of PBS.

-

Cell Preparation: Grow adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared 0.01% this compound working solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with pre-warmed PBS to remove excess stain.

-

-

Visualization:

-

Mount the coverslip onto a microscope slide with a drop of fresh PBS or culture medium.

-

Observe the stained mitochondria immediately under a light microscope. Mitochondria will appear as blue-green filaments or granules.

-

Histological Staining (Counterstaining)

This compound can be used as a counterstain in various histological procedures to provide nuclear and cytoplasmic detail. The following is a general protocol that can be adapted.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

This compound staining solution (e.g., 0.1% aqueous solution)

-

Differentiating solution (e.g., acid alcohol)

-

Bluing agent (e.g., Scott's tap water substitute)

-

Dehydrating solutions (graded alcohols)

-

Clearing agent (e.g., xylene)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Bring tissue sections to water through standard deparaffinization and rehydration steps.

-

Primary Staining (if applicable): Perform the primary staining protocol for the target of interest (e.g., immunohistochemistry).

-

Counterstaining:

-

Immerse slides in the this compound staining solution for 1-5 minutes. The optimal time will depend on the tissue and desired staining intensity.

-

Briefly rinse with distilled water.

-

-

Differentiation:

-

Dip the slides in a differentiating solution (e.g., 1% acid alcohol) for a few seconds to remove excess stain.

-

Immediately rinse with tap water.

-

-

Bluing:

-

Immerse the slides in a bluing agent for 30-60 seconds to turn the nuclear stain blue.

-

Wash with tap water.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100%).

-

Clear in xylene or a xylene substitute.

-

-

Mounting: Coverslip with a permanent mounting medium.

Expected Results: Nuclei will typically stain blue to dark blue, while the cytoplasm may show a lighter shade of blue or remain unstained, providing contrast to the primary stain.

Safety and Toxicology

This compound is considered to have low to moderate toxicity, but standard laboratory precautions should always be observed.

| Aspect | Information | Reference |

| Hazard Statements | May cause skin and eye irritation. Harmful if swallowed or inhaled. | [7] |

| Precautionary Statements | Wear protective gloves, eye protection, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling. | [7][8] |

| First Aid | Eyes: Rinse with water for several minutes. Skin: Wash with soap and water. Ingestion: Rinse mouth. Do not induce vomiting. Inhalation: Move to fresh air. Seek medical attention if symptoms persist. | [7][9] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [8] |

| Toxicological Data | Specific, in-depth toxicological studies on this compound are limited in publicly available literature. However, related dyes have been studied more extensively. For example, Indigo Carmine has an established acceptable daily intake and has been evaluated for toxicity.[5] It is recommended to handle this compound with the care afforded to all laboratory chemicals with a potential for toxicity. |

Concluding Remarks

This compound (CAS 4569-88-4) is a valuable tool for researchers, particularly in the fields of cell biology and histology. Its ability to selectively stain mitochondria based on their metabolic activity provides a powerful method for assessing cellular health and function. While detailed synthesis and comprehensive toxicological data are not as readily available as for some other common dyes, its utility in the laboratory is well-established. By following the provided protocols and adhering to safety guidelines, researchers can effectively utilize this compound in their experimental workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biognost.com [biognost.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Janus Green B - Wikipedia [en.wikipedia.org]

- 5. Indigo Carmine: Between Necessity and Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. questar-ny.safeschoolssds.com [questar-ny.safeschoolssds.com]

- 8. Janus Green B SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of Janus Blue Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus blue, also known as Janus green B, is a cationic dye of the phenazine group that has held a significant place in cellular biology for over a century. Its remarkable ability to selectively stain mitochondria in living cells has made it an invaluable tool for researchers investigating cellular respiration, mitochondrial function, and overall cell viability. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and key applications of Janus blue dye, with a focus on the detailed methodologies required for its scientific use.

Discovery and Historical Context

The story of Janus blue is intrinsically linked to the early explorations of subcellular structures. In the late 19th century, cytologists were actively seeking methods to visualize the intricate components within the cell. In 1900, the German physician and biochemist Leonor Michaelis made a pivotal discovery. He found that the dye, which he named Janus green B, could selectively stain the granular structures within the cytoplasm of living cells a distinct blue-green color.[1][2] This was a groundbreaking achievement as it allowed for the observation of these organelles in their living state, a technique now known as vital staining.[3]

Michaelis astutely observed that the staining was dependent on the metabolic activity of the cell, specifically the presence of oxygen.[1][2] He postulated that the stained granules were the sites of cellular oxidation. These "bioblasts," as they were then sometimes called, were later identified as mitochondria, the powerhouses of the cell. Michaelis's work with Janus green B was thus instrumental in elucidating the function of mitochondria long before the advent of electron microscopy.[2]

Chemical and Physical Properties

Janus blue is a complex organic molecule with the chemical formula C₃₀H₃₁ClN₆.[2] Its structure comprises a substituted phenazine ring system linked to a diethylamino group and a dimethylaminophenylazo group. This intricate structure is responsible for its characteristic color and its redox-sensitive properties.

Table 1: Physical and Chemical Properties of Janus Blue

| Property | Value | Reference(s) |

| IUPAC Name | 8-(4-Dimethylaminophenyl)diazenyl-N,N-diethyl-10-phenylphenazin-10-ium-2-amine chloride | [2] |

| Synonyms | Janus green B, Diazin Green S, Union Green B | [1][2] |

| CAS Number | 2869-83-2 | [2] |

| Molecular Formula | C₃₀H₃₁ClN₆ | [2] |

| Molecular Weight | 511.06 g/mol | [2] |

| Appearance | Dark green to dark blue to black powder/crystals | [4] |

| Solubility | Soluble in water and alcohol | [4] |

| Absorbance Maximum (λmax) | ~654 nm (in water) | [5] |

Spectrophotometric Properties

The spectrophotometric characteristics of Janus blue are crucial for its quantitative applications. The dye exhibits a strong absorbance in the red region of the visible spectrum. The exact absorption maximum can vary depending on the solvent and the pH of the solution.

Table 2: Spectrophotometric Data for Janus Blue

| Solvent | Absorption Maximum (λmax) | Reference(s) |

| Water | ~654 nm | [5] |

| Ethanol | Not specified | |

| Methanol | Not specified | |

| In the presence of DNA | Metachromatic peak at 564 nm | |

| JGB-Alginate complex (pH 4) | Shift in absorbance | [6] |

| JGB-Alginate complex (pH 7) | Shift in absorbance | [6] |

| JGB-Alginate complex (pH 9) | Shift in absorbance | [6] |

Note: Further research is required to populate the table with specific absorption maxima at different pH values.

Synthesis of Janus Blue Dye

The synthesis of Janus blue is a multi-step process involving the formation of an intermediate, Methylene Violet 3RAX, followed by a diazotization and coupling reaction. The following is a generalized protocol derived from patent literature.

Experimental Protocol: Synthesis of Janus Blue

Step 1: Synthesis of Methylene Violet 3RAX

-

Dissolve p-phenylenediamine (Ursol D) and N,N-diethylaniline in an acidic aqueous solution.

-

Add an inorganic oxidizer and adjust the pH to 4-7.

-

Maintain the reaction temperature between -5°C and 50°C and stir for 0.5-5 hours.

-

Add aniline to the reaction mixture. The molar ratio of p-phenylenediamine: N,N-diethylaniline: aniline should be approximately 1:1:1-2.

-

Heat the mixture to a temperature between 0°C and 100°C and allow it to react for 1-10 hours.

-

Filter the reaction mixture and concentrate it under reduced pressure.

-

Perform salting out, followed by filtration.

-

Dry the resulting filter cake to obtain Methylene Violet 3RAX.[7]

Step 2: Diazotization and Coupling to form Janus Blue

-

Under ice-bath conditions (-5°C), dissolve the Methylene Violet 3RAX obtained in Step 1 in a 6N hydrochloric acid solution.

-

Slowly add an aqueous solution of sodium nitrite dropwise. The solution will change color from red-purple to mazarine. Continue stirring for 1 hour.

-

Add N,N-dimethylaniline to the reaction mixture (molar ratio of Methylene Violet 3RAX to N,N-dimethylaniline is approximately 1:1).

-

Continue the reaction for 8 hours.

-

Remove the solvent under reduced pressure.

-

Disperse the residue in a saturated brine solution and filter.

-

Dry the filter cake to obtain Janus blue as a sap green pressed powder.[7]

Mechanism of Selective Mitochondrial Staining

The remarkable specificity of Janus blue for mitochondria lies in its redox potential and the unique biochemical environment of these organelles. The dye acts as a redox indicator.[8]

Caption: Mechanism of Janus Blue's selective mitochondrial staining.

Within the mitochondria, the enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains Janus blue in its oxidized, blue-green state.[9] In contrast, the cytoplasm has a more reducing environment, where other enzymes rapidly convert the dye to its colorless or pink leuco form. This differential redox activity results in the selective accumulation of the colored form of Janus blue only within metabolically active mitochondria.

Experimental Protocols for Vital Staining

Preparation of Staining Solutions

Stock Solution (1% w/v):

-

Dissolve 10 mg of Janus blue powder in 1 mL of distilled water or 95% ethanol.

-

Store this solution in a dark, tightly sealed container at 4°C. The stability of the powder is up to 3 years when stored between 15°C and 25°C in a dry place.[10]

Working Solution (0.01% - 0.02% w/v):

-

Dilute the stock solution 1:100 or 1:50 with a suitable buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium.

-

Prepare the working solution fresh before each use.

Staining Protocol for Adherent Cells

-

Culture cells on sterile glass coverslips or in glass-bottomed dishes to the desired confluency.

-

Aspirate the culture medium and gently wash the cells twice with pre-warmed (37°C) PBS.

-

Add the freshly prepared Janus blue working solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate for 10-30 minutes at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type.

-

Remove the staining solution and wash the cells 2-3 times with warm PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of fresh PBS or culture medium.

-

Observe the stained mitochondria under a light microscope. They will appear as blue-green filaments or granules.

Staining Protocol for Suspension Cells

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Discard the supernatant and resuspend the cell pellet in the Janus blue working solution.

-

Incubate for 10-30 minutes at 37°C with occasional gentle mixing.

-

Pellet the cells by centrifugation and discard the supernatant.

-

Wash the cells by resuspending the pellet in fresh PBS and centrifuging again. Repeat this wash step twice.

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Caption: Experimental workflow for vital staining of cells with Janus Blue.

Toxicity and Safety

While Janus blue is used for vital staining, it is important to note that it can be toxic to cells, especially at higher concentrations and with prolonged exposure. The dye's toxicity is concentration and time-dependent. Safety data sheets indicate that Janus blue should be handled with care, avoiding skin and eye contact.[11][12] While a specific oral LD50 for rats is not consistently reported, general laboratory safety precautions should always be observed when handling the powder and its solutions.[4][11][12]

Table 3: Safety and Toxicity Data for Janus Blue

| Parameter | Information | Reference(s) |

| Acute Effects | May cause irritation to eyes, skin, and respiratory tract. Harmful if swallowed. | [11] |

| Chronic Effects | No information found. | [11] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [4] |

| LD50 (Oral, Rat) | Not available. | [4][11][12] |

| Handling Precautions | Wear protective gloves, safety glasses, and a lab coat. | [13] |

| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | [4][12] |

Other Applications

Beyond its primary use in mitochondrial staining, Janus blue has found applications in other areas of biological and chemical research:

-

Histology: It can be used as a counterstain in certain histological procedures.[10]

-

Environmental Science: Due to its color change at different pH levels, it can serve as a pH indicator.

-

Nanotechnology: It has been used in the synthesis of nanoparticles.

-

Colorimetric Assays: Recent research has explored its use in colorimetric assays for the visualization of DNA amplification products.[6]

Conclusion

From its serendipitous discovery by Leonor Michaelis to its continued use in modern cell biology, Janus blue has proven to be a robust and specific tool for the visualization of mitochondria in living cells. Its mechanism of action, dependent on the metabolic state of these organelles, provides researchers with valuable insights into cellular function. This technical guide has provided a detailed overview of the history, properties, synthesis, and application of Janus blue, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this classic vital stain in their work. As with any scientific tool, a thorough understanding of its principles and protocols is paramount to achieving reliable and reproducible results.

References

- 1. 2869-83-2 CAS | JANUS GREEN B | Biological Stains and Dyes | Article No. 04230 [lobachemie.com]

- 2. Janus Green B - Wikipedia [en.wikipedia.org]

- 3. scichem.com [scichem.com]

- 4. questar-ny.safeschoolssds.com [questar-ny.safeschoolssds.com]

- 5. Absorption [Janus Green B] | AAT Bioquest [aatbio.com]

- 6. rsc.org [rsc.org]

- 7. CN102618064A - Synthesizing process of Janus green B - Google Patents [patents.google.com]

- 8. Visualization of antigen on nitrocellulose membrane by the oxidative coupling reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biognost.com [biognost.com]

- 11. resources.finalsite.net [resources.finalsite.net]

- 12. Janus Green B SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. vittaeducation.com [vittaeducation.com]

A Technical Guide to the Spectroscopic Properties of Indole-Based Dyes: A Case Study on a Representative Fluorophore

Introduction

Indoine Blue, also known as Janus Blue or Basic Blue 16, is a synthetic dye utilized in various scientific applications, particularly in histology and microscopy for staining biological tissues.[1] While its utility as a staining agent is established, comprehensive and publicly available data on its specific absorption and emission spectral properties, molar extinction coefficient, and quantum yield are not readily found in scientific literature. This guide, therefore, utilizes a well-characterized blue fluorescent dye, Nile Blue, as a representative example to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the core spectroscopic principles and experimental methodologies relevant to the characterization of such fluorophores. The data and protocols presented herein for Nile Blue serve as a practical template for the analysis of this compound and other similar dyes.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of the representative dye, Nile Blue, in methanol. This structured format allows for easy comparison and reference.

| Parameter | Value | Reference |

| Absorption Maximum (λmax, abs) | 627 nm | [2] |

| Emission Maximum (λmax, em) | 672 nm | [2] |

| Molar Extinction Coefficient (ε) | 76,800 cm-1M-1 at 626.8 nm | [2] |

| Fluorescence Quantum Yield (Φ) | 0.27 | [2] |

| Solvent | Methanol | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of spectral data. The following protocols outline the standard procedures for determining the absorption and emission spectra of a fluorescent dye.

1. Measurement of Absorption Spectrum

-

Objective: To determine the wavelength(s) at which a dye maximally absorbs light.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dye in a high-purity solvent (e.g., spectroscopic grade methanol). The concentration should be adjusted so that the maximum absorbance falls within the linear range of the instrument, typically between 0.1 and 1.0 absorbance units.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference. Place the cuvette in the reference beam path of the spectrophotometer.

-

Sample Measurement: Fill an identical quartz cuvette with the dye solution and place it in the sample beam path.

-

Spectral Acquisition: Scan a range of wavelengths (e.g., 400 nm to 800 nm for a blue dye) and record the absorbance at each wavelength. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax, abs).[3]

-

2. Measurement of Emission Spectrum

-

Objective: To determine the wavelength(s) at which a dye maximally emits light after excitation.

-

Instrumentation: A spectrofluorometer is required for this measurement.

-

Procedure:

-

Sample Preparation: Use a very dilute solution of the dye (typically with an absorbance of less than 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Instrument Setup:

-

Set the excitation wavelength to the absorption maximum (λmax, abs) determined from the absorption spectrum.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[4]

-

-

Spectral Acquisition: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 600 nm to 850 nm) and record the fluorescence intensity at each wavelength. The wavelength with the highest intensity is the emission maximum (λmax, em).[5]

-

3. Determination of Molar Extinction Coefficient

-

Objective: To quantify how strongly a dye absorbs light at a specific wavelength.

-

Procedure:

-

Prepare a series of solutions of the dye with known concentrations.

-

Measure the absorbance of each solution at the λmax, abs using a spectrophotometer with a fixed path length (typically a 1 cm cuvette).

-

Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε).[6]

-

4. Determination of Fluorescence Quantum Yield

-

Objective: To measure the efficiency of the fluorescence process.

-

Procedure (Comparative Method):

-

Select a standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are similar to the sample dye.[7]

-

Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure spectra: Record the absorption and fluorescence emission spectra for all solutions.

-

Calculate the integrated fluorescence intensity for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[8]

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for determining the absorption and emission properties of a fluorescent dye.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nile Blue [omlc.org]

- 3. kdking.weebly.com [kdking.weebly.com]

- 4. mdpi.com [mdpi.com]

- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. static.horiba.com [static.horiba.com]

- 8. Quantum yield - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Principles of Indoine Blue Staining for Mitochondrial Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the staining mechanism of Indoine Blue, a vital dye used for the visualization and assessment of mitochondrial function in living cells. This compound, also known by its synonyms Janus Blue and, more commonly in this application, Janus Green B, is a valuable tool in cellular biology, toxicology, and drug development for evaluating cellular metabolic activity.

Core Staining Mechanism: A Redox-Based Indicator of Mitochondrial Respiration

The primary principle behind this compound (Janus Green B) staining lies in its function as a redox indicator, which is directly linked to the metabolic activity of mitochondria. The selective staining of mitochondria is not due to a simple affinity for the organelle, but rather to the enzymatic activity of the mitochondrial electron transport chain (ETC).

The staining process can be summarized as follows:

-

Cellular Uptake: As a cationic dye, Janus Green B can permeate the plasma membrane of living cells and accumulate in the cytoplasm.[1]

-

Mitochondrial Oxidation: Within the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the electron transport chain actively maintains the dye in its oxidized, colored state.[1] This oxidized form of Janus Green B is blue-green, rendering the mitochondria visible under a light microscope.[2][3]

-

Cytoplasmic Reduction: In the cytoplasm, the dye is reduced by cellular enzymes, converting it to a colorless or pink leuco form.[1] This reduction in the cytoplasm ensures that only the metabolically active mitochondria, where the ETC is functioning, retain the blue-green color.

This oxygen-dependent staining reaction is a hallmark of healthy, respiring mitochondria, making Janus Green B a reliable qualitative indicator of mitochondrial function and integrity.[1]

The following diagram illustrates the signaling pathway of Janus Green B within a living cell:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound (Janus Green B) staining protocols found in the literature.

| Parameter | Value | Cell Type/Application |

| Stock Solution Concentration | 1% (w/v) | General Preparation |

| Working Solution Concentration | 0.001% - 0.02% (w/v) | Onion epidermal cells, buccal epithelial cells, adherent cell cultures |

| Incubation Time | 5 - 20 minutes | Varies with cell type and concentration |

| Observation Wavelength (for colorimetric assays) | 550 nm (for reduced form) | Assessment of mitochondrial function and toxicity |

Experimental Protocols

Below are detailed methodologies for staining mitochondria using this compound (Janus Green B) in different cell types.

Reagent Preparation

-

Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or 70% ethanol. Store this solution in a dark bottle at 4°C.[1]

-

Working Solution (0.01% w/v): Dilute the 1% stock solution 1:100 in a suitable buffer (e.g., phosphate-buffered saline, PBS) or serum-free culture medium. This solution should be prepared fresh before each experiment.

Staining of Buccal Epithelial Cells (Supravital Staining)

This protocol is suitable for the rapid visualization of mitochondria in easily accessible cells.

-

Cell Collection: Gently scrape the inside of the cheek with a sterile cotton swab or a blunt-edged toothpick.

-

Smear Preparation: Smear the collected cells onto a clean microscope slide and allow it to air dry briefly.

-

Staining: Add a few drops of 0.01% Janus Green B working solution to the smear and cover with a coverslip.

-

Incubation: Allow the stain to incubate for 10-15 minutes at room temperature.

-

Observation: Observe the slide under a light microscope at high magnification (400x or 1000x). Mitochondria will appear as small, blue-green, rod-shaped or spherical organelles within the cytoplasm.

Staining of Adherent Cells in Culture

This protocol is designed for observing mitochondria in cultured cells grown on coverslips or in glass-bottomed dishes.

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Staining: Add the freshly prepared 0.01% Janus Green B working solution to the cells, ensuring the coverslip is fully submerged.

-

Incubation: Incubate for 5-10 minutes at 37°C in a cell culture incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove excess stain.

-

Mounting and Observation: Mount the coverslip onto a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

The following diagram outlines the general experimental workflow for staining mitochondria with Janus Green B:

Applications in Research and Drug Development

The ability of this compound (Janus Green B) to selectively stain active mitochondria makes it a powerful tool in several research areas:

-

Assessment of Mitochondrial Activity: The intensity of the blue-green staining can provide a qualitative measure of the metabolic activity of the cell.

-

Toxicology and Drug Screening: This staining method can be employed to assess the effects of various compounds on mitochondrial function. A decrease in or absence of staining may indicate mitochondrial dysfunction, a common mechanism of drug-induced toxicity.

-

Cell Viability Studies: As metabolically active cells will exhibit positive staining, Janus Green B can be used as an indicator of cell viability.

References

Indoine Blue (Basic Blue 16): A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Indoine Blue, also known as Basic Blue 16. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document outlines the known qualitative solubility profile and furnishes a detailed experimental protocol for researchers to determine quantitative solubility in their specific solvent systems. Furthermore, a general workflow for the application of this compound as a histological stain is presented.

Core Properties of this compound

This compound (C.I. Basic Blue 16, C.I. 12210) is a synthetic dye belonging to the single azo class of compounds. It is utilized in various applications, including as a biological stain in histology and microscopy.

| Property | Value |

| Molecular Formula | C₃₀H₂₄ClN₅O |

| Molecular Weight | 506.00 g/mol |

| CAS Number | 4569-88-4 |

| Appearance | Brown to black crystalline powder |

Solubility Profile

| Solvent | IUPAC Name | Solubility | Observation |

| Water | Water | Soluble | Forms a purple solution[1]. |

| Ethanol | Ethanol | Soluble | Forms a blue-purple solution[1]. |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Soluble | No specific observations on solution color are documented. |

| Dimethylformamide (DMF) | Dimethylformamide | Soluble | No specific observations on solution color are documented. |

Experimental Protocol: Determination of Quantitative Solubility via UV-Vis Spectrophotometry

To obtain precise quantitative solubility data for this compound in a specific solvent, the following protocol, based on the saturation shake-flask method followed by UV-Vis spectrophotometric analysis, is recommended. This method is a reliable standard for determining thermodynamic solubility.

Principle

An excess amount of the dye is equilibrated in the solvent of interest to create a saturated solution. After separating the undissolved solid, the concentration of the dissolved dye in the supernatant is determined using UV-Visible spectrophotometry by comparing its absorbance to a standard curve of known concentrations.

Materials and Equipment

-

This compound (Basic Blue 16) powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

UV-Vis Spectrophotometer

-

Cuvettes (quartz or glass, as appropriate for the solvent and wavelength range)

Methodology

Step 1: Preparation of Standard Solutions and Generation of a Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound (e.g., 10 mg) and dissolve it in a known volume of the solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of a precise concentration (e.g., 100 µg/mL).

-

Determine the Wavelength of Maximum Absorbance (λmax): Scan the absorbance of a diluted solution of the stock solution across the visible spectrum (typically 400-800 nm) to identify the wavelength at which the dye exhibits maximum absorbance. This λmax will be used for all subsequent absorbance measurements.

-

Prepare a Series of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known, decreasing concentrations.

-

Measure Absorbance of Standards: Measure the absorbance of each standard solution (and a solvent blank) at the determined λmax.

-

Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A valid calibration curve should have an R² value greater than 0.99.

Step 2: Preparation of a Saturated Solution

-

Add Excess Solute: Add an excess amount of this compound powder to a vial containing a known volume of the solvent (e.g., add ~10 mg of dye to 5 mL of solvent). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Step 3: Sample Analysis

-

Separation of Undissolved Solid: After equilibration, allow the suspension to stand undisturbed for the solid material to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to ensure only the dissolved dye is measured.

-

Dilution (if necessary): If the absorbance of the filtered saturated solution is expected to be outside the linear range of the calibration curve, dilute it with a known volume of the solvent.

-

Measure Absorbance: Measure the absorbance of the final (diluted) sample at λmax.

-

Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the (diluted) sample.

-

Determine Solubility: If the sample was diluted, account for the dilution factor to determine the concentration of the original saturated solution. This value represents the quantitative solubility of this compound in that solvent at the specified temperature.

Application Workflow: Histological Staining

This compound is a basic dye used in various staining techniques in histology to visualize cellular structures. The following diagram illustrates a general workflow for staining tissue sections with a basic dye like this compound. Specific incubation times and concentrations may need to be optimized depending on the tissue type and desired staining intensity.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in scientific literature, its qualitative solubility in common polar solvents like water and ethanol is established. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in their solvents of interest, enabling better control and reproducibility in experimental setups. The general histological staining workflow provides a foundational procedure for the application of this compound in biological research, which can be further optimized for specific applications.

References

Indoine Blue Powder: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoine Blue, also known by its synonyms Basic Blue 16 and Janus Blue B, is a synthetic azo dye with the CAS number 4569-88-4.[1] It is utilized in various scientific applications, primarily as a vital stain in histology and cytology to visualize cellular structures, particularly mitochondria, in living cells.[2][3][4][5] Its utility extends to biological research for tracking cellular processes and as a staining agent in other specialized applications.[2] This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with this compound powder to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 4569-88-4 | [1] |

| Molecular Formula | C₃₀H₂₄ClN₅O | [1] |

| Molecular Weight | 506.0 g/mol | [1] |

| Appearance | Dark green/black powder | [6] |

| Solubility | Soluble in water and alcohol | [7] |

| Synonyms | Basic Blue 16, Janus Blue B, Diazin Green S, Union Green B | [1][5][6] |

Safety and Handling

While this compound is a valuable tool in research, proper safety precautions are imperative to minimize risks. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with caution.

Hazard Identification

This compound is considered non-hazardous according to GHS classifications for the Hazard Communication Standard.[7] However, as with all laboratory chemicals, unpredictable reactions are possible, and prudent laboratory practices should be observed.[7] It may cause irritation upon contact with skin or eyes, and may be harmful if inhaled or ingested.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound powder, the following PPE should be worn:

-

Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[8]

-

Hand Protection: Chemically resistant gloves should be worn to prevent skin contact.[8]

-

Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.

-

Protective Clothing: A standard laboratory coat should be worn to protect clothing from contamination.[8]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

-

Handling:

-

Avoid generating dust.

-

Ensure adequate ventilation.

-

Wash hands thoroughly after handling.[8]

-

Avoid contact with skin and eyes.

-

-

Storage:

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

After Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.

-

After Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety department for specific disposal guidelines.

Experimental Protocols

This compound is primarily used as a supravital stain for mitochondria. The following are detailed protocols for its use in this application.

Vital Staining of Mitochondria with Janus Green B (this compound)

This technique is used to visualize mitochondria in living cells, relying on the enzymatic activity of the mitochondrial electron transport chain.[4]

Janus Green B is a cationic dye that can permeate the cell membrane of living cells. The specificity of JGB for mitochondria is due to the action of cytochrome c oxidase (Complex IV) in the electron transport chain. This enzyme maintains the dye in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless or pink leuco form, resulting in the selective visualization of mitochondria as colored organelles against a clear background. This oxygen-dependent staining reaction is a hallmark of metabolically active mitochondria.[4]

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

-

Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or ethanol. Store this solution in a dark container at 4°C.[4]

-

Working Solution (0.02% w/v): Prepare this solution fresh before each use by diluting the stock solution 1:50 in sterile Phosphate Buffered Saline (PBS) or a suitable cell culture medium without serum. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.[4]

-

Grow cells to the desired confluency on sterile glass coverslips or in glass-bottom dishes.

-

Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[4]

-

Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.[4]

References

Synthesis and Manufacturing of Basic Blue 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 16, also identified by its Colour Index (C.I.) number 12210, is a single azo class synthetic dye.[1] This technical guide provides a comprehensive overview of the synthesis and manufacturing of Basic Blue 16, focusing on its chemical principles, a general experimental approach, and relevant analytical considerations. While a specific, detailed experimental protocol for the synthesis of Basic Blue 16 is not extensively documented in publicly available literature, this guide outlines a robust methodology based on well-established principles of azo dye chemistry.

Chemical Properties

A summary of the key chemical and physical properties of Basic Blue 16 is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | Basic Blue 16 | [1] |

| C.I. Number | 12210 | [1] |

| CAS Number | 4596-88-4 | [1] |

| Molecular Formula | C₃₀H₂₄ClN₅O | [1] |

| Molecular Weight | 506.00 g/mol | [1] |

| Molecular Structure | Single Azo Class | [1] |

| Appearance | Red-light navy blue powder | [1] |

| Solubility | Soluble in water (purple solution), Soluble in ethanol (blue-purple solution) | [1] |

Synthesis Pathway

The manufacturing of Basic Blue 16 involves a two-step process:

-

Diazotization of C.I. Basic Red 2 (also known as Safranine T or C.I. 50240).

-

Azo coupling of the resulting diazonium salt with Naphthalen-2-ol (also known as 2-naphthol or β-naphthol).[1]

The overall chemical transformation is depicted in the following diagram:

Synthesis pathway of Basic Blue 16.

Experimental Protocols

The following protocols are based on general procedures for diazotization and azo coupling reactions and should be adapted and optimized for the specific synthesis of Basic Blue 16.

Diazotization of C.I. Basic Red 2 (Safranine T)

This step involves the conversion of the primary aromatic amine group on Safranine T into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid.

Materials and Reagents:

-

C.I. Basic Red 2 (Safranine T, C.I. 50240)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

Procedure:

-

A solution of C.I. Basic Red 2 is prepared in dilute hydrochloric acid.

-

The solution is cooled to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the Safranine T solution. The addition should be slow to maintain the low temperature.

-

The reaction is stirred for a short period after the addition is complete to ensure full conversion to the diazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting amine and the presence of excess nitrous acid using starch-iodide paper.

Azo Coupling with Naphthalen-2-ol

The freshly prepared diazonium salt is then reacted with 2-naphthol in an electrophilic aromatic substitution reaction to form the azo dye, Basic Blue 16.

Materials and Reagents:

-

Diazonium salt solution of C.I. Basic Red 2 (from the previous step)

-

Naphthalen-2-ol (2-naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

A solution of 2-naphthol is prepared in an aqueous sodium hydroxide solution. This alkaline condition is necessary to activate the 2-naphthol for the electrophilic attack by the diazonium salt.

-

The 2-naphthol solution is cooled to 0-5 °C in an ice bath.

-

The cold diazonium salt solution is slowly added to the cold 2-naphthol solution with vigorous stirring.

-

The reaction mixture is stirred at a low temperature for a period to ensure the completion of the coupling reaction. The formation of the colored precipitate of Basic Blue 16 indicates the progress of the reaction.

-

The pH of the reaction mixture should be monitored and maintained in the alkaline range to facilitate the coupling reaction.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of an azo dye like Basic Blue 16.

General experimental workflow for the synthesis of Basic Blue 16.

Purification and Characterization

Purification

The crude Basic Blue 16 precipitate is typically purified to remove unreacted starting materials and by-products. Common purification techniques for azo dyes include:

-

Recrystallization: The crude dye can be dissolved in a suitable solvent and then allowed to crystallize, leaving impurities in the mother liquor.

-

Washing: Thorough washing of the filtered precipitate with cold water helps remove water-soluble impurities.

-

Solvent Extraction: In some cases, solvent extraction can be used to selectively remove impurities.

Characterization

The identity and purity of the synthesized Basic Blue 16 should be confirmed using various analytical techniques.

| Analytical Technique | Expected Information |

| UV-Visible Spectroscopy | Determination of the maximum absorption wavelength (λmax) and confirmation of the color properties. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as the N=N azo linkage and the hydroxyl group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed molecular structure. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the final product. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |

Conclusion

The synthesis of Basic Blue 16 is a standard example of azo dye production, involving the well-understood reactions of diazotization and azo coupling. While a specific, detailed protocol with quantitative data is not widely published, the general procedures outlined in this guide provide a solid foundation for the successful synthesis and manufacturing of this dye. Careful control of reaction conditions, particularly temperature, is crucial for achieving a good yield and high purity of the final product. Comprehensive analytical characterization is essential to confirm the identity and quality of the synthesized Basic Blue 16.

References

An In-depth Technical Guide to Indoine Blue (Janus Green B) for Researchers and Drug Development Professionals

Abstract

Indoine Blue, more commonly known in the scientific community by its synonym Janus Green B, is a vital dye with a long history of use in histology and cell biology for the specific staining of mitochondria in living cells. Its utility as a marker for mitochondrial activity is rooted in its redox-sensitive properties, which are directly linked to the functionality of the mitochondrial electron transport chain. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in mitochondrial staining, and an elucidation of its mechanism of action. Furthermore, this document discusses the applications of this compound in research and its relevance to the field of drug development, particularly in the context of toxicology and the assessment of mitochondrial function.

Core Properties of this compound

This compound is a basic dye of the phenazine group. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | Janus Green B, Basic Blue 16 | |

| Molecular Formula | C₃₀H₂₄ClN₅O | |

| Molecular Weight | 506.01 g/mol | |

| CAS Number | 4569-88-4 | |

| Appearance | Dark green to dark brown powder | |

| State at 25°C | Solid | |

| Solubility | Soluble in water and ethanol | |

| Absorption Maximum (Oxidized) | ~595 nm (Green-blue color) |

Mechanism of Action: Mitochondrial Staining

The selective staining of mitochondria by this compound (Janus Green B) is a direct indicator of their metabolic activity. The dye, being a cationic molecule, can penetrate the plasma membrane of living cells. The specificity of its action lies in the redox state maintained within the mitochondria by the electron transport chain (ETC).

Within the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the ETC maintains this compound in its oxidized, colored (blue-green) state. Conversely, in the cytoplasm, other reducing agents convert the dye to its colorless (leuco) form. This differential redox activity results in the selective visualization of metabolically active mitochondria as distinct blue-green organelles against a clear cytoplasmic background. This oxygen-dependent reaction is a hallmark of functional mitochondria.

The Versatility of Blue: An In-depth Technical Guide to the Applications of Common Blue Dyes in Biological Research

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of biological research, the use of dyes is fundamental to visualizing and quantifying cellular processes. Among the spectrum of available stains, blue dyes have carved out a significant niche, offering a diverse range of applications from simple histological staining to complex assays for cell viability and cytotoxicity. This technical guide provides a comprehensive overview of the core applications, experimental protocols, and underlying principles of several key blue dyes utilized in modern biological and drug development research.

Toluidine Blue O: A Metachromatic Stain for Cellular Differentiation

Toluidine Blue O (TBO) is a basic thiazine metachromatic dye that is invaluable for its ability to differentially stain various tissue components. Its metachromatic property allows it to stain tissues in a color that is different from the dye solution itself, which is particularly useful for identifying acidic components such as sulfated proteoglycans found in cartilage and mast cell granules.[1][2]

Key Applications:

-

Histological Staining: TBO is widely used to stain paraffin-embedded or hand-sectioned tissues to reveal cellular details. It effectively stains nuclear material and acidic tissue components.[1]

-

Identification of Mast Cells: The granules within mast cells, which contain heparin and histamine, stain a distinct reddish-purple with TBO, making them easily identifiable against a blue background.[2]

-

Cartilage and Mucopolysaccharide Staining: The high content of sulfated mucopolysaccharides in the cartilage matrix leads to a strong metachromatic staining with TBO.[3]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Stock Solution Concentration | 1.0 g Toluidine Blue O in 100.0 ml 70% alcohol | [2] |

| Working Solution for Mast Cells | 5.0 ml Stock Solution in 45.0 ml 1% Sodium Chloride | [2] |

| Staining Time for Paraffin Sections | 1-2 minutes | [2] |

| Staining Time for Millicell Inserts | 30-60 seconds | [1] |

Detailed Experimental Protocol: Toluidine Blue Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from standard histological procedures for staining mast cells.[2]

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene (or a substitute like Histo-Clear)

-

Graded ethanol series (100%, 95%, 70%, 50%)

-

Distilled water

-

Toluidine Blue O stock solution (1% w/v in 70% ethanol)

-

1% Sodium chloride solution

-

Working Toluidine Blue solution (prepare fresh)

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydration: Transfer slides through a graded series of ethanol:

-

100% ethanol (2 changes, 3 minutes each)

-

95% ethanol (2 minutes)

-

70% ethanol (2 minutes)

-

50% ethanol (2 minutes)

-

-

Washing: Rinse slides in distilled water.

-

Staining: Immerse slides in the freshly prepared working Toluidine Blue solution for 1-2 minutes.

-

Rinsing: Briefly rinse the slides in distilled water (3 changes).

-

Dehydration: Quickly dehydrate the sections through:

-

95% ethanol (briefly)

-

100% ethanol (2 changes, briefly)

-

-

Clearing: Immerse slides in two changes of xylene for 2 minutes each.

-

Mounting: Apply a drop of mounting medium to the slide and place a coverslip.

Expected Results:

-

Mast cell granules: Violet/Red-purple (metachromatic)

-

Background tissue: Shades of blue (orthochromatic)

Caption: Workflow for Toluidine Blue staining of paraffin-embedded tissue sections.

Methylene Blue: A Classic Vital Stain and Redox Indicator

Methylene blue is a widely used stain in biology and chemistry with a long history. It functions as a basic dye that stains acidic cell components, such as the nucleus, a deep blue.[4] It can be used as a vital stain at low concentrations and also acts as a redox indicator.

Key Applications:

-

Bacterial and Yeast Staining: Methylene blue is commonly used for the simple staining of bacteria and yeast to visualize their morphology.

-

Nucleic Acid Staining: It binds to DNA and RNA, staining the nucleus of eukaryotic cells.

-

Vital Staining: In dilute solutions, it can be used to stain living cells.

-

Redox Indicator: Methylene blue is blue in its oxidized state and colorless when reduced, making it useful for studying metabolic processes.

Detailed Experimental Protocol: Simple Staining of Bacteria with Methylene Blue

Materials:

-

Bacterial smear on a microscope slide

-

Methylene blue staining solution (typically 0.5% to 1% in water or ethanol)

-

Distilled water

-

Bunsen burner or heat block

-

Microscope

Procedure:

-

Smear Preparation: Prepare a thin smear of the bacterial culture on a clean microscope slide and allow it to air dry completely.

-

Heat Fixation: Pass the slide, smear side up, through the flame of a Bunsen burner 2-3 times to heat-fix the bacteria to the slide. Be careful not to overheat the slide.

-

Staining: Flood the smear with methylene blue solution and let it stand for 1-2 minutes.

-

Rinsing: Gently rinse the slide with a slow stream of distilled water to remove excess stain.

-

Drying: Blot the slide dry with bibulous paper or allow it to air dry.

-

Microscopy: Observe the stained bacteria under a microscope, typically using an oil immersion lens.

Expected Results:

-

Bacterial cells: Blue

-

Background: Colorless

Caption: Simple workflow for staining bacteria with Methylene Blue.

Trypan Blue: A Widely Used Dye for Cell Viability Assessment

Trypan blue is a vital stain used in dye exclusion assays to identify viable cells. The principle of this assay is that viable cells possess intact cell membranes that exclude the dye, while non-viable cells with compromised membranes take up the dye and appear blue.[5][6]

Key Applications:

-

Cell Counting and Viability: Routinely used to determine the number and percentage of viable cells in a cell suspension.

-

Cytotoxicity Assays: To assess the cytotoxic effects of compounds in drug discovery.

Quantitative Data Summary:

| Parameter | Typical Value |

| Trypan Blue Concentration | 0.4% (w/v) |

| Staining Time | 1-5 minutes |

| Observation Method | Light Microscopy (Hemocytometer) |

Detailed Experimental Protocol: Cell Viability Assessment using Trypan Blue

Materials:

-

Cell suspension

-

0.4% Trypan blue solution in buffered saline

-

Hemocytometer and coverslip

-

Microscope

-

Micropipettes

Procedure:

-

Cell Suspension Preparation: Harvest cells and resuspend them in a suitable buffer or medium to obtain a single-cell suspension.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan blue). Mix gently.

-

Incubation: Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes as viable cells may also start to take up the dye.

-

Loading the Hemocytometer: Carefully load 10 µL of the stained cell suspension into the chamber of a clean hemocytometer.

-

Cell Counting: Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.

-

Calculation:

-

Total Cells/mL = (Total cells counted / Number of squares) x Dilution factor x 10^4

-

Viable Cells/mL = (Viable cells counted / Number of squares) x Dilution factor x 10^4

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

Caption: Experimental workflow for a Trypan Blue cell viability assay.

Resazurin (AlamarBlue®): A Fluorometric/Colorimetric Indicator of Cell Health

Resazurin is a blue, non-fluorescent, and cell-permeable dye that is widely used to measure cell viability and cytotoxicity. In living, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin.[7] The amount of resorufin produced is proportional to the number of viable cells.

Key Applications:

-

High-Throughput Screening (HTS): The simple "add-incubate-read" protocol makes it ideal for HTS of potential cytotoxic or cytostatic compounds in drug discovery.[7]

-

Cell Proliferation and Cytotoxicity Assays: A sensitive method to quantify cell proliferation and the cytotoxic effects of various treatments.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Excitation Wavelength (Resorufin) | 530 - 570 nm | [7] |

| Emission Wavelength (Resorufin) | 590 - 620 nm | [7] |

| Absorbance Peak (Resorufin) | ~570 nm | |

| Detection Limit | As low as 100 cells | [7] |

| Assay Type | Homogeneous, "mix-incubate-measure" | [7] |

Detailed Experimental Protocol: Resazurin-Based Cell Viability Assay

Materials:

-

Cells cultured in a 96-well plate

-

Resazurin-based assay reagent (e.g., CellQuanti-Blue™)

-

Culture medium

-

Fluorescence plate reader or spectrophotometer

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with the test compounds and include appropriate controls (e.g., untreated cells, vehicle control, positive control for cytotoxicity).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the resazurin-based reagent to each well (typically 10% of the well volume) and mix gently by swirling the plate.

-

Incubation with Reagent: Incubate the plate for 1-5 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.

-

Measurement: Measure the fluorescence (Ex/Em = 530-570/590-620 nm) or absorbance (~570 nm) using a plate reader.

-

Data Analysis: Subtract the background fluorescence/absorbance from a cell-free control well. Express the results as a percentage of the untreated control to determine cell viability.

Caption: Principle of the Resazurin-based cell viability assay.

Conclusion

The blue dyes discussed in this guide represent a versatile toolkit for researchers in various fields of biological and biomedical science. From the detailed anatomical insights provided by Toluidine Blue to the high-throughput screening capabilities enabled by Resazurin, these reagents are indispensable for visualizing cellular structures and quantifying cellular health. A thorough understanding of their principles and adherence to standardized protocols are crucial for obtaining reliable and reproducible data, ultimately advancing our knowledge of complex biological systems and accelerating the drug development process.

References

- 1. Toluidine Blue Staining Protocol for Millicell® Inserts [sigmaaldrich.com]

- 2. webpath.med.utah.edu [webpath.med.utah.edu]

- 3. biognost.com [biognost.com]

- 4. quora.com [quora.com]

- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 6. Cell Viability Assays | AAT Bioquest [aatbio.com]

- 7. bioassaysys.com [bioassaysys.com]

Methodological & Application

Application Notes and Protocols: Indoine Blue Staining for Paraffin Sections

Introduction

Indoine Blue, a vibrant synthetic dye, serves as a valuable staining agent in histology and microscopy for visualizing cellular structures with enhanced clarity.[1] As a basic dye, it effectively binds to acidic tissue components, particularly proteins and proteoglycans, making it a useful tool in various research applications, including histology and cytology.[1][2] While detailed, standardized protocols specifically for "this compound" are not extensively published, its properties as a basic thiazine dye are comparable to the well-characterized Toluidine Blue. Therefore, the following protocol has been developed based on established methods for Toluidine Blue staining of paraffin-embedded tissue sections. This method is particularly effective for highlighting acidic components such as the proteoglycans found in cartilage and the granules of mast cells.[3][4][5]

Staining Principle

The staining mechanism of basic dyes like this compound relies on electrostatic interactions. The cationic dye molecules bind to anionic (acidic) groups in the tissue, such as the sulfate groups of glycosaminoglycans in cartilage and mast cell granules, and the phosphate groups of nucleic acids in cell nuclei. This results in a characteristic blue staining of these structures. In some instances, a phenomenon known as metachromasia can occur, where the dye shifts in color from blue to purple or red when it binds to tissues with a high concentration of anionic groups, such as cartilage and mast cell granules.[6][7]

Caption: Staining Mechanism of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound staining protocol. These values are based on standard protocols for similar basic dyes and may require optimization depending on the specific tissue and target.

| Parameter | Value | Purpose |

| Tissue Section Thickness | 4-6 µm | Ensures optimal tissue morphology and reagent penetration. |

| Fixative | 10% Neutral Buffered Formalin | Preserves tissue structure and antigenicity.[6] |

| Deparaffinization | Xylene, 2-3 changes, 3-5 min each | Removes paraffin wax from the tissue sections.[8][9] |

| Rehydration | Graded Alcohols (100%, 95%, 70%) | Gradually reintroduces water to the tissue sections.[9] |

| Staining Solution | 0.1% this compound in Distilled Water | Stains acidic tissue components. Concentration may be adjusted.[10] |

| Staining Time | 1-20 minutes | Duration of incubation in the staining solution; shorter times for overview, longer for dense staining.[11] |

| Dehydration | Graded Alcohols (95%, 100%) | Removes water from the tissue prior to mounting.[8] |

| Clearing | Xylene, 2-3 changes | Makes the tissue transparent for microscopy.[8] |

| Mounting | Resin-based mounting medium | Provides a permanent seal for the coverslip. |

Experimental Protocol

This protocol details the step-by-step procedure for staining paraffin-embedded tissue sections with this compound.

Reagents and Materials

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

This compound powder

-

Staining jars

-

Mounting medium

-

Coverslips

Reagent Preparation

0.1% this compound Staining Solution: Dissolve 0.1 g of this compound powder in 100 ml of distilled water. Stir until fully dissolved and filter before use to remove any undissolved particles.[10][11]

Staining Procedure

-

Deparaffinization:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

-

Rehydration:

-

Staining:

-

Immerse slides in 0.1% this compound solution for 1-2 minutes for a general nuclear stain or up to 10-20 minutes for demonstrating metachromasia in components like cartilage.[11]

-

-

Rinsing:

-

Rinse slides briefly in distilled water to remove excess stain.

-

-

Dehydration:

-

Immerse slides in 95% Ethanol: 1 change, 1 minute.

-

Immerse slides in 100% Ethanol: 2 changes, 1 minute each.[11]

-

-

Clearing:

-

Immerse slides in Xylene: 2 changes, 2 minutes each.[11]

-

-

Mounting:

-

Apply a drop of resin-based mounting medium to the slide and carefully place a coverslip, avoiding air bubbles. Allow to dry.

-

Expected Results

-

Nuclei: Blue (orthochromatic staining)[6]

-

Cytoplasm: Light blue[3]

-

Cartilage Matrix, Mast Cell Granules, Mucin: Purple to red (metachromatic staining)[6][10]

-

Background: Shades of blue[7]

Experimental Workflow

Caption: this compound Staining Workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. takara.co.kr [takara.co.kr]

- 4. A Standardized Method of Applying Toluidine Blue Metachromatic Staining for Assessment of Chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Standardized Method of Applying Toluidine Blue Metachromatic Staining for Assessment of Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biognost.com [biognost.com]

- 7. webpath.med.utah.edu [webpath.med.utah.edu]

- 8. newcomersupply.com [newcomersupply.com]

- 9. protocols.io [protocols.io]

- 10. biognost.com [biognost.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Live-Cell Imaging with Indoine Blue (Janus Green B)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoine Blue, also known by its synonyms Janus Green B and Basic Blue 16, is a vital dye used in histology and microscopy for the selective staining of mitochondria in living cells.[1][2] Its application in live-cell imaging allows for the real-time visualization of mitochondrial morphology, distribution, and activity, providing critical insights into cellular metabolic status. The staining mechanism of this compound is dependent on the activity of the mitochondrial electron transport chain, specifically cytochrome c oxidase (Complex IV), which maintains the dye in its oxidized, colored state within the mitochondria.[2] In the cytoplasm of healthy cells, the dye is reduced to a colorless form, resulting in highly specific mitochondrial staining.[2] This property makes this compound a valuable tool for assessing mitochondrial function and overall cell viability.

Physicochemical Properties and Spectral Data

| Property | Description | Reference |

| Synonyms | Janus Green B, Basic Blue 16 | [1] |

| Target Organelle | Mitochondria | [1][2] |

| Staining Principle | Oxidation by cytochrome c oxidase in active mitochondria maintains a blue-green color. Reduced to a colorless form in the cytoplasm of viable cells. | [2] |

| Primary Application | Visualization of mitochondria in living cells, assessment of mitochondrial activity. | [1][2] |

Signaling Pathway: Mitochondrial Electron Transport Chain and this compound Oxidation